Welcome to the BenchChem Online Store!
molecular formula C13H20N2O4 B8542976 methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate

methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate

Cat. No. B8542976
M. Wt: 268.31 g/mol
InChI Key: VEJSAPDTWTZWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040515B2

Procedure details

To a solution of methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate (131d, 0.74 g, 2.0 mmol) in dry CH2Cl2 (20 mL) was added TFA (5 mL) at 5° C. The mixture was stirred at room temperature for 14 hours. The reaction mixture was concentrated under vacuum to give methyl 5-(2-aminoethoxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate (131e, 1.4 g) as brown oil.
Name
methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][O:11][C:12]1[C:13]([C:23]([O:25][CH3:26])=[O:24])=[C:14]([CH3:22])[C:15]([O:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:17]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][CH2:9][CH2:10][O:11][C:12]1[C:13]([C:23]([O:25][CH3:26])=[O:24])=[C:14]([CH3:22])[C:15]([O:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:17]=1

Inputs

Step One
Name
methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate
Quantity
0.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOC=1C(=C(C(=NC1)OC(C)C)C)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NCCOC=1C(=C(C(=NC1)OC(C)C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 260.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.